![molecular formula C12H12N2O2 B2458870 (2Z)-2-Cyano-3-[4-(methoxymethyl)phenyl]prop-2-enamide CAS No. 1436371-17-3](/img/structure/B2458870.png)
(2Z)-2-Cyano-3-[4-(methoxymethyl)phenyl]prop-2-enamide
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Overview
Description
(2Z)-2-Cyano-3-[4-(methoxymethyl)phenyl]prop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Organic Synthesis
The compound serves as a versatile building block in organic synthesis:
- Cross Olefin Metathesis : Researchers can use it to create hybrid molecules by combining it with other compounds. For instance, the allyl group of eugenol (a component of clove oil) can react with this compound to form interesting hybrids .
Mechanism of Action
Target of Action
The primary target of (2Z)-2-Cyano-3-[4-(methoxymethyl)phenyl]prop-2-enamide is Dihydroorotate dehydrogenase (quinone), mitochondrial . This enzyme plays a crucial role in the de novo biosynthesis of pyrimidines, which are essential components of nucleic acids .
Mode of Action
It is believed to interact with its target enzyme, potentially inhibiting its function . This could lead to a disruption in pyrimidine biosynthesis, affecting DNA and RNA synthesis and cell proliferation .
Biochemical Pathways
The compound’s interaction with Dihydroorotate dehydrogenase affects the de novo pyrimidine biosynthesis pathway . This pathway is responsible for the production of pyrimidines, which are vital for DNA and RNA synthesis. Disruption of this pathway can have downstream effects on cell proliferation and growth .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, efficacy, and potential side effects .
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its impact on pyrimidine biosynthesis. By inhibiting Dihydroorotate dehydrogenase, the compound could disrupt DNA and RNA synthesis, potentially leading to cell cycle arrest or apoptosis .
properties
IUPAC Name |
(Z)-2-cyano-3-[4-(methoxymethyl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-16-8-10-4-2-9(3-5-10)6-11(7-13)12(14)15/h2-6H,8H2,1H3,(H2,14,15)/b11-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHNMCOKZSFHFP-WDZFZDKYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(C=C1)C=C(C#N)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC1=CC=C(C=C1)/C=C(/C#N)\C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-3-[4-(methoxymethyl)phenyl]prop-2-enamide |
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